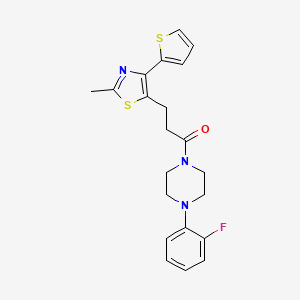

1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one

Description

This compound is a structurally complex organic molecule featuring a 2-fluorophenyl-piperazine moiety linked via a propan-1-one chain to a 2-methyl-4-(thiophen-2-yl)thiazole group. The piperazine ring is a common pharmacophore in CNS-targeting drugs, while the thiazole and thiophene groups are known for their electron-rich aromatic systems, enhancing binding interactions with biological targets .

Properties

IUPAC Name |

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3OS2/c1-15-23-21(18-7-4-14-27-18)19(28-15)8-9-20(26)25-12-10-24(11-13-25)17-6-3-2-5-16(17)22/h2-7,14H,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLQWBKEGHAJST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CCC(=O)N2CCN(CC2)C3=CC=CC=C3F)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a thorough review of the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by relevant data and case studies.

Chemical Structure

The structure of the compound can be represented as follows:

This complex structure features a piperazine ring, a fluorophenyl moiety, and a thiazole derivative, which are essential for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant pharmacological activities, including:

- Antidepressant effects : The piperazine ring is known for its role in various antidepressant drugs. Studies suggest that derivatives with similar structures may modulate serotonin and dopamine receptors.

- Antitumor activity : Preliminary investigations have shown that compounds with thiazole and thiophene groups can inhibit cancer cell proliferation. Specifically, thiazoles have been linked to anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter receptors and enzymes:

- Serotonin Receptor Modulation : The piperazine component is likely to influence serotonin receptor activity, which is crucial for mood regulation.

- Inhibition of Enzymatic Activity : The thiazole moiety may inhibit certain enzymes involved in cancer cell metabolism, leading to reduced tumor growth.

Research Findings and Case Studies

Several studies have been conducted to explore the efficacy and safety profile of this compound:

In Vitro Studies

In vitro assays demonstrated that the compound significantly inhibits the growth of various cancer cell lines, including:

These results indicate a promising anticancer potential, warranting further investigation into its mechanism of action.

In Vivo Studies

Animal models have been utilized to assess the antidepressant effects of the compound. Behavioral tests showed significant improvement in depressive-like symptoms when administered at specific dosages.

Comparative Analysis

A comparative analysis with similar compounds reveals notable differences in potency and selectivity:

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with similar structures have shown antidepressant-like effects in animal models. The piperazine ring is often associated with serotonin receptor modulation, which is crucial in the treatment of depression. A study demonstrated that derivatives of piperazine exhibited significant activity against depression-related behaviors in rodents, suggesting that our compound may have similar properties due to its structural analogies .

Antitumor Properties

The thiazole and thiophene components are known for their anticancer activities. A recent investigation into thiazole derivatives revealed their potential as inhibitors of cancer cell proliferation. The compound's ability to inhibit specific pathways involved in tumor growth could be explored further through in vitro and in vivo studies .

Case Study 1: Inhibitory Effects on Nucleoside Transporters

A study focused on a related compound demonstrated its role as an inhibitor of equilibrative nucleoside transporters (ENTs), which are critical in cancer treatment due to their role in nucleoside metabolism. The compound was found to selectively inhibit ENT2 over ENT1, which is beneficial for reducing side effects associated with conventional treatments .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

In a series of experiments analyzing the structure-activity relationship of similar compounds, modifications to the piperazine and thiazole moieties were found to significantly affect biological activity. This suggests that our compound could be optimized for enhanced efficacy by altering specific functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness arises from its hybrid architecture combining fluorophenyl-piperazine, thiazole, and thiophene motifs. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

| Compound Name | Key Structural Features | Reported Activities | Key Differences vs. Target Compound | References |

|---|---|---|---|---|

| 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-ylmethanone | Piperazine, tetrazole, thiophene | Potential CNS activity (inferred) | Replaces thiazole with tetrazole; lacks propan-1-one linker | |

| 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one | Piperazine, pyridine, thiophenethio | Kinase inhibition (e.g., RTB70) | Substitutes thiazole with pyridine; sulfur linkage replaces thiazole | |

| {2-[(4-Methoxybenzyl)amino]-1,3-thiazol-4-yl}(4-phenylpiperazin-1-yl)methanone | Piperazine, thiazole, methoxybenzyl | Antimicrobial, anti-inflammatory | Lacks fluorophenyl and thiophene groups; includes methoxybenzyl | |

| (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one | Thiazolidinone, pyrazole, ethoxyphenyl | Anticancer, antimicrobial | Replaces piperazine with pyrazole; thiazolidinone core instead of thiazole | |

| 4-Benzyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(thiomorpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Piperazine, triazole, fluorophenyl | Neurotransmitter modulation (e.g., 5-HT receptor) | Triazole core replaces thiazole; includes thiomorpholine |

Key Findings from Structural Comparisons

Piperazine Modifications :

- The 2-fluorophenyl substitution on the piperazine ring (target compound) is distinct from analogs with chlorophenyl or methoxyphenyl groups . Fluorine’s electronegativity may enhance binding to hydrophobic pockets in receptors.

- Replacement of piperazine with pyrazole (e.g., ) abolishes the basic nitrogen, altering solubility and receptor interactions .

Thiazole vs. The thiophen-2-yl group in the target compound contributes π-π stacking interactions, unlike simpler methyl or ethyl substituents in analogs (e.g., ) .

Linker Variations: The propan-1-one chain in the target compound may confer conformational flexibility compared to shorter (e.g., ethanone) or bulkier linkers (e.g., thiomorpholine in ) .

Biological Implications: Piperazine-thiazole hybrids (e.g., ) often exhibit dual activity (e.g., antimicrobial and anti-inflammatory), suggesting the target compound could have multifunctional applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.